[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine
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Description
[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine is a useful research compound. Its molecular formula is C18H20N2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroactive effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring system which is crucial for its biological activities. The indole moiety allows for interactions with various biological targets, mimicking neurotransmitters and influencing receptor activity.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors : The indole structure can bind to serotonin receptors, potentially modulating serotonergic pathways involved in mood regulation and cognition .
- Enzymatic Interactions : The benzyl amine group may interact with enzymes related to neurotransmitter metabolism, influencing neurological processes.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 5.4 | Induction of apoptosis via mitochondrial pathway |
MCF-7 (Breast Cancer) | 4.8 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 6.3 | Disruption of microtubule dynamics |
These results suggest that the compound may act by inducing apoptosis and disrupting normal cellular functions in cancer cells .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against various pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.98 | Effective against MRSA |
Escherichia coli | 1.5 | Broad-spectrum activity |
Candida albicans | 2.0 | Antifungal properties |
The low minimum inhibitory concentration (MIC) values indicate strong efficacy against resistant strains such as MRSA, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have explored the biological effects of indole derivatives similar to this compound:
- Anticancer Efficacy in Animal Models : A study demonstrated that an analog of the compound significantly suppressed tumor growth in xenograft models of ovarian cancer, achieving a tumor growth suppression rate of over 100% compared to control groups .
- Neuroprotective Effects : Research indicated that compounds with similar structures could enhance cognitive functions in animal models by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTSRWDGSJARLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365779 |
Source
|
Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-30-3 |
Source
|
Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.